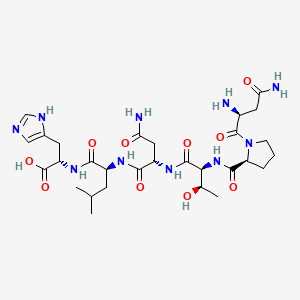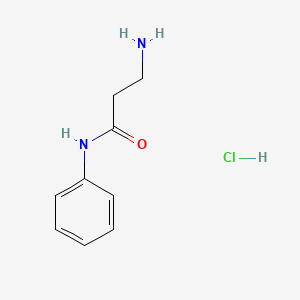
N-Succinil-Ala-Trp-Pro-Phe-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Molecular Structure Analysis
Suc-Ala-Trp-Pro-Phe-pNA inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical And Chemical Properties Analysis
Suc-Ala-Trp-Pro-Phe-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Aplicaciones Científicas De Investigación
Sustrato para Alfa-Quimotripsina
N-Succinil-Ala-Trp-Pro-Phe-pNA es un sustrato para alfa-quimotripsina {svg_1}. La alfa-quimotripsina es una enzima proteasa que cataliza la hidrólisis de ciertas proteínas en el cuerpo, y este compuesto se utiliza para estudiar su actividad {svg_2}.
Sustrato para la Proteasa Serina Similar a la Quimotripsina Fúngica
Este compuesto también es un sustrato para la proteasa serina similar a la quimotripsina fúngica {svg_3}. Esta enzima tiene un kcat alto y un Km bajo, lo que hace que this compound sea un sustrato ideal para estudiar su actividad {svg_4}.
Sustrato para la Catepsina G de Leucocitos Humanos
This compound se utiliza como sustrato para la catepsina G de leucocitos humanos {svg_5}. La catepsina G es una enzima proteasa que participa en varios procesos fisiológicos y patológicos, y este compuesto ayuda a estudiar su función {svg_6}.
Sustrato para el Antígeno Específico de Próstata (PA)
El antígeno específico de próstata (PA) exhibe actividad similar a la quimotripsina, y this compound sirve como sustrato para él {svg_7}. Esto lo hace útil en la investigación relacionada con el cáncer de próstata y otras afecciones relacionadas con la próstata {svg_8}.
Sustrato para la Isomerasa Cis-Trans Peptidil Prolil (PPIasa)
This compound es un sustrato estándar para las proteínas de unión a FK-506 (FKBP, también llamadas macrofilinas) y ciclofilinas, que pertenecen al grupo de las isomerasas cis-trans peptidil prolil (PPIasa) {svg_9} {svg_10}. Por lo tanto, se ha utilizado para un ensayo no acoplado sin proteasa de la actividad de PPIasa {svg_11} {svg_12}.
Sustrato para Elastasa de Neutrófilos, Tripsina y Quimotripsina
Este compuesto se utiliza como sustrato para la elastasa de neutrófilos, tripsina y quimotripsina en ensayos de proteasa {svg_13}. Estas enzimas juegan roles cruciales en varios procesos biológicos, y this compound ayuda a estudiar sus actividades {svg_14}.
Mecanismo De Acción
Target of Action
Suc-Ala-Trp-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in various biological processes, such as protein digestion and folding.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites . For instance, in the case of PPIases, these enzymes catalyze the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding . Suc-Ala-Trp-Pro-Phe-pNA serves as a substrate for this reaction.
Biochemical Pathways
The action of Suc-Ala-Trp-Pro-Phe-pNA primarily affects the protein digestion and folding pathways. By serving as a substrate for enzymes like chymotrypsin and PPIases, it influences the breakdown of proteins into amino acids and the proper folding of proteins, respectively .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in distilled water at 4 mg/ml . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The enzymatic cleavage of Suc-Ala-Trp-Pro-Phe-pNA yields 4-nitroaniline, a compound that produces a yellow color under alkaline conditions . This reaction is often used in enzyme assays, where the release of 4-nitroaniline is quantified by measuring absorbance at 405 nm .
Action Environment
The action of Suc-Ala-Trp-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be influenced by temperature, as it has been reported that a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Safety and Hazards
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPSTLLJSQXELA-QIOUBPJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
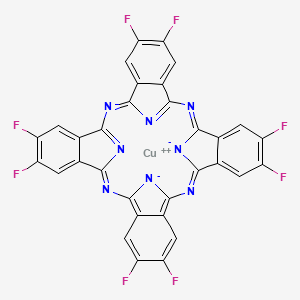

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)

![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

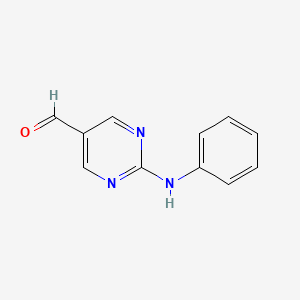
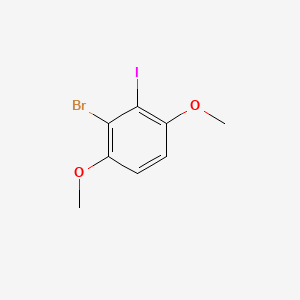
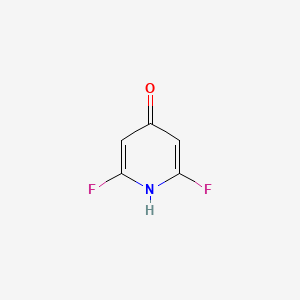

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
